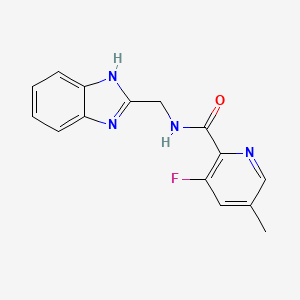![molecular formula C18H18N2O5S B2405895 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide CAS No. 1421448-83-0](/img/structure/B2405895.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis of Heterocyclic Compounds : Novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized for their anti-inflammatory and analgesic activities. These compounds, including variations of benzodifuranyl and tetrazines, were developed through a series of chemical reactions, showcasing the potential for creating a wide range of biologically active substances from complex starting materials (Abu‐Hashem et al., 2020).
Facile Preparation of N-heterocycles : A one-pot approach has been reported for synthesizing various nitrogen-containing heterocycles, including oxazolines and thiazolines, by adding amides to olefins. This method provides an efficient route to produce N-heterocycles, which could include compounds similar to the one , highlighting the versatility and potential applications in creating pharmacologically relevant structures (Gratia et al., 2014).
Biological Activities
Antimicrobial Evaluation : Synthesized compounds containing thiophene-2-carboxamides have been evaluated for their antimicrobial properties. These studies involve the creation of compounds with specific functional groups aimed at targeting microbial pathogens, indicating the importance of structural variation in developing new antimicrobial agents (Talupur et al., 2021).
Anti-anoxic Activity : Research into 2-aminothiazoles and thiazolecarboxamides has demonstrated significant anti-anoxic (AA) activity, indicating the potential for these compounds in treating conditions related to oxygen deprivation. Such studies underscore the therapeutic potential of chemically complex compounds in addressing specific physiological challenges (Ohkubo et al., 1995).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve signal transmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their activity .
Biochemical Pathways
Similarly, inhibition of lipoxygenase could affect the arachidonic acid metabolism pathway, potentially leading to reduced inflammation .
Result of Action
Based on its potential targets, the compound could potentially alter nerve signal transmission and reduce inflammation by inhibiting the activity of cholinesterases and lipoxygenase enzymes, respectively .
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c21-17-11-23-10-14(20(17)9-13-2-1-7-26-13)18(22)19-12-3-4-15-16(8-12)25-6-5-24-15/h1-4,7-8,14H,5-6,9-11H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUNUMZVKPWAAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3COCC(=O)N3CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol](/img/structure/B2405813.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2405817.png)
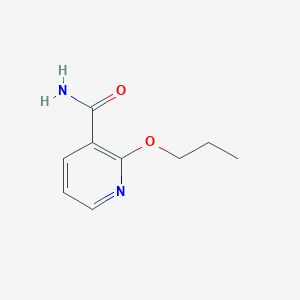

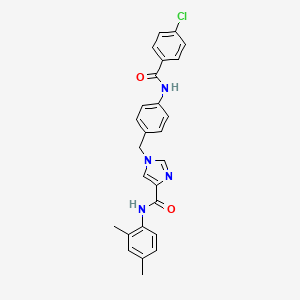
![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]oxy}-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2405823.png)
![N-(3,5-dimethoxyphenyl)-N'-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2405824.png)
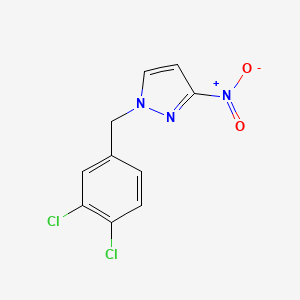
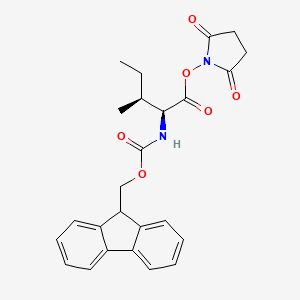

![N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2405834.png)
